potassium;(E)-3-cyano-3-thiophen-2-ylprop-2-enoate
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Overview
Description
Compound “potassium;(E)-3-cyano-3-thiophen-2-ylprop-2-enoate” is a chemical entity listed in the PubChem database. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s molecular structure and properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of compound “potassium;(E)-3-cyano-3-thiophen-2-ylprop-2-enoate” involves specific synthetic routes and reaction conditions. The preparation methods include:
Synthetic Routes: The compound can be synthesized using a series of chemical reactions that involve the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired chemical transformations.
Industrial Production Methods: On an industrial scale, the production of compound “this compound” may involve large-scale reactors and continuous flow processes to achieve high efficiency and scalability.
Chemical Reactions Analysis
Compound “potassium;(E)-3-cyano-3-thiophen-2-ylprop-2-enoate” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups using appropriate reagents and conditions.
Common Reagents and Conditions: The reactions typically involve common reagents such as acids, bases, solvents, and catalysts. The conditions are optimized to achieve the desired reaction outcomes.
Major Products: The major products formed from these reactions depend on the specific reaction type and conditions used. These products can be further analyzed and characterized using various analytical techniques.
Scientific Research Applications
Compound “potassium;(E)-3-cyano-3-thiophen-2-ylprop-2-enoate” has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on specific diseases or conditions.
Industry: The compound may be used in industrial processes, such as the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Mechanism of Action
The mechanism of action of compound “potassium;(E)-3-cyano-3-thiophen-2-ylprop-2-enoate” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, such as enzymes or receptors, and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
Compound “potassium;(E)-3-cyano-3-thiophen-2-ylprop-2-enoate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structural features or chemical properties. The comparison can provide insights into the distinct characteristics and potential advantages of compound “this compound” over other compounds.
List of Similar Compounds
- Compound A
- Compound B
- Compound C
These similar compounds can be analyzed to understand their similarities and differences in terms of structure, reactivity, and applications.
Properties
IUPAC Name |
potassium;(E)-3-cyano-3-thiophen-2-ylprop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2S.K/c9-5-6(4-8(10)11)7-2-1-3-12-7;/h1-4H,(H,10,11);/q;+1/p-1/b6-4+; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQSCGRDQRRBAX-CVDVRWGVSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=CC(=O)[O-])C#N.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/C(=O)[O-])/C#N.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4KNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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